molecular formula C8H6N2O3S2 B2758734 2-((5-Formylimidazo[2,1-b]thiazol-6-yl)thio)acetic acid CAS No. 857493-72-2

2-((5-Formylimidazo[2,1-b]thiazol-6-yl)thio)acetic acid

Cat. No.: B2758734
CAS No.: 857493-72-2
M. Wt: 242.27
InChI Key: JKXWZMABZFBUJM-UHFFFAOYSA-N
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Description

“2-((5-Formylimidazo[2,1-b]thiazol-6-yl)thio)acetic acid” is a chemical compound that is related to the thiazole scaffold . Thiazoles are heterocyclic organic compounds that have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are members of the azole heterocycles that include imidazoles and oxazoles .


Synthesis Analysis

The synthesis of thiazole derivatives has been a subject of interest in medicinal chemistry research . For instance, Gulsory and Guzeldemirci synthesized a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Antioxidant Activity

One study describes the synthesis of a series of compounds related to 2-((5-Formylimidazo[2,1-b]thiazol-6-yl)thio)acetic acid, which exhibited pronounced antioxidant activity. These compounds were synthesized by condensation of 1-aryl-4-chloroimidazol-5-carbaldehydes with thioglycolic acid and showed potential in the concentration range of 10^-1 to 10^-3 M (Chornous et al., 2013).

Antibacterial and Antifungal Activities

Another research effort led to the synthesis of derivatives of this compound that displayed significant antibacterial and antifungal activities. This study highlighted the potential of these compounds as leads for developing new antimicrobial agents (Gadad et al., 2000).

Applications in Drug Discovery

Further research into the synthesis of novel compounds based on the this compound scaffold has led to the identification of structures with potential antitumor, antidepressant, and anti-metastatic activities. These studies provide a foundation for the exploration of these compounds in various therapeutic areas, including cancer and mental health (Bell & Wei, 1976).

Potential in Superoxide Scavenging

Research on derivatives closely related to this compound has shown these compounds to be effective in vitro scavengers of superoxide. This suggests their potential application as anti-inflammatory agents, although in vivo efficacy requires further investigation (Maxwell et al., 1984).

Mechanism of Action

While the specific mechanism of action for “2-((5-Formylimidazo[2,1-b]thiazol-6-yl)thio)acetic acid” is not mentioned in the sources, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Properties

IUPAC Name

2-(5-formylimidazo[2,1-b][1,3]thiazol-6-yl)sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3S2/c11-3-5-7(15-4-6(12)13)9-8-10(5)1-2-14-8/h1-3H,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKXWZMABZFBUJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC(=C(N21)C=O)SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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